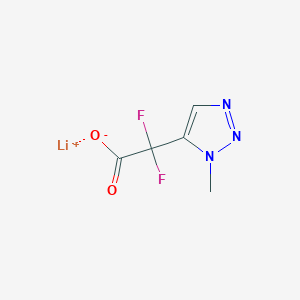

![molecular formula C19H21N5OS B2941620 N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-03-4](/img/structure/B2941620.png)

N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

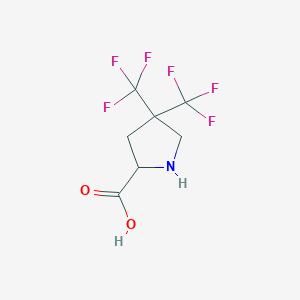

“N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-triazole ring substituted by a phenyl group . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The position of the nitrogen atom in the five-membered ring leads to two possible isomers of triazole .Scientific Research Applications

Synthesis and Insecticidal Assessment

- Insecticidal Agents : Compounds incorporating a thiadiazole moiety, derived from cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Preparation as Potential Antiasthma Agents

- Mediator Release Inhibitors : 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, prepared through a series of chemical reactions, have been found active as mediator release inhibitors and identified as potential antiasthma agents (Medwid et al., 1990).

Anti-HAV Activity

- Antiviral Activity Against Hepatitis-A Virus : Novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity against hepatitis-A virus (HAV), with certain compounds showing significant virus count reduction (Shamroukh & Ali, 2008).

Synthesis and Characterization of Bioactive Sulfonamide Thiazole Derivatives

- Insecticidal Agents Against Cotton Leafworm : Sulfonamide-bearing thiazole moiety, synthesized from cyanoacetanilide, exhibited potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating its potential as an insecticidal agent (Soliman et al., 2020).

Antimicrobial Activity of Thiazole Derivatives of Triazoles

- Antifungal and Antibacterial Activity : New thiazole derivatives of triazoles, synthesized through a series of reactions, have shown strong antifungal and antibacterial activity, highlighting their potential in microbiological research (Turan-Zitouni et al., 2005).

Antitumor Activity of Benzo[cyclohepta]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

- Antitumor Activity Against Liver and Breast Cancer Cell Lines : Compounds synthesized from tetrahydro-1-phenyl-benzo[cyclohepta]pyrido[2,3-d]pyrimidin-4-one showed significant antitumor activity, especially against HEPG-2 (liver) and MCF-7 (breast) cancer cell lines (Edrees & Farghaly, 2017).

Synthesis and Antimicrobial Evaluation of Thiazolo[1,2,4]triazol-6-ones

- Antibacterial Activities : Newly synthesized 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones displayed notable antibacterial activities against various bacterial strains, demonstrating their potential in antimicrobial research (Almajan et al., 2010).

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell cycle progression, apoptosis, and transcription .

Mode of Action

The compound interacts with its target, the Serine/threonine-protein kinase pim-1, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially altering cellular processes such as cell cycle progression and apoptosis .

Biochemical Pathways

Given its target, it is likely involved in pathways related to cell cycle progression and apoptosis . The compound’s interaction with its target could lead to downstream effects on these pathways, potentially influencing cell growth and survival .

Pharmacokinetics

These properties would impact the compound’s bioavailability, determining how much of the compound reaches its target in the body .

Result of Action

Given its target, it is likely that the compound could influence cell cycle progression and apoptosis . This could potentially lead to effects on cell growth and survival .

Biochemical Analysis

Biochemical Properties

It is known that triazole compounds, to which this compound belongs, can interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a wide range of biochemical reactions, including enzyme inhibition or activation .

Cellular Effects

It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazole compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-cyclohexyl-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c25-18(20-15-9-5-2-6-10-15)13-26-19-22-21-17-12-11-16(23-24(17)19)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYVVQNDZIZEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)

![2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one](/img/structure/B2941540.png)

![1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2941543.png)

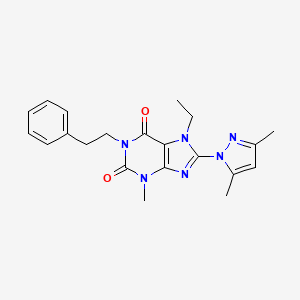

![5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2941551.png)

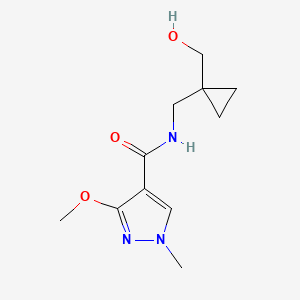

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941552.png)

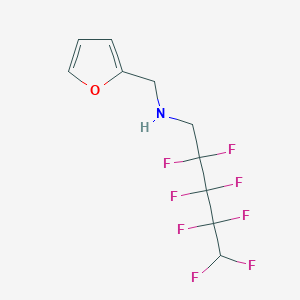

![N-[2-(cyclohexen-1-yl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2941556.png)